molecular formula C10H8ClNO B8494534 7-Chloroisochromane-6-carbonitrile

7-Chloroisochromane-6-carbonitrile

Cat. No.: B8494534
M. Wt: 193.63 g/mol
InChI Key: NOVLMBHETCLIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroisochromane-6-carbonitrile is an organic compound with the molecular formula C10H8ClNO . It belongs to the isochromane family, a class of structures that serve as valuable scaffolds and intermediates in synthetic organic chemistry and drug discovery research. While specific biological data and applications for this exact compound are not widely detailed in publicly available literature, its structure suggests utility as a versatile chemical building block . The presence of both a chloro substituent and a nitrile group on the isochromane core makes it a suitable precursor for further chemical transformations, such as metal-catalyzed cross-coupling reactions or cyclization processes, to create more complex molecular architectures for pharmaceutical and materials science research . Compounds with the isochromane structure are of significant interest in medicinal chemistry, and the nitrile functional group is commonly found in agrochemicals and pharmaceuticals due to its role as a metabolically stable bioisostere. Researchers may find this chemical valuable for probing noncovalent interactions , such as halogen or chalcogen bonding, in catalyst design due to its potential as an electron-accepting component . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

7-chloro-3,4-dihydro-1H-isochromene-6-carbonitrile

InChI

InChI=1S/C10H8ClNO/c11-10-4-9-6-13-2-1-7(9)3-8(10)5-12/h3-4H,1-2,6H2

InChI Key

NOVLMBHETCLIKK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=C(C=C21)C#N)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloroisochromane 6 Carbonitrile and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov For 7-Chloroisochromane-6-carbonitrile, two primary disconnections guide the synthetic planning.

The first key disconnection is the carbon-nitrogen triple bond of the carbonitrile group. This functional group can be installed late in the synthesis via cyanation of an aromatic precursor. wikipedia.org This simplifies the initial target to a 7-chloro-6-halo-isochromane (where the halo group is suitable for cyanation, e.g., Br or I) or a precursor amenable to direct C-H cyanation. nih.govscispace.com

The second major disconnection breaks the isochroman (B46142) ring at the ether linkage (C-O bond) and a benzylic C-C bond. This approach simplifies the structure to a substituted 2-phenylethanol (B73330) derivative. A forward synthesis would then involve a cyclization step to form the six-membered ether ring. youtube.com

A plausible retrosynthetic pathway is as follows:

Disconnect the Nitrile: this compound can be retrosynthetically derived from a 7-chloro-6-halo-isochroman via a transition-metal-catalyzed cyanation.

Disconnect the Isochromane Ring: The isochroman core can be disconnected through an intramolecular C-H insertion or cyclization of an appropriately substituted phenethyl alcohol derivative. This precursor would already contain the necessary chloro- and halo-substituents on the aromatic ring.

This analysis highlights two critical phases in the synthesis: the formation of the isochroman core and the introduction of the carbonitrile group.

Ring-Forming Reactions for the Isochromane Core

The construction of the central isochroman ring system is a pivotal part of the synthesis. Various ring-forming reactions can be employed to achieve this. wikipedia.org

Modern synthetic methods allow for the efficient formation of six-membered rings through C-H bond activation and insertion. rsc.org Rhodium-catalyzed C-H insertion reactions are particularly noteworthy. In this approach, a precursor such as a substituted 2-phenethyl diazoacetate can be used. The rhodium carbene formed in situ undergoes an intramolecular C-H insertion into a benzylic C-H bond to form the isochroman ring with high stereoselectivity. rsc.org This method is powerful for creating complex heterocyclic structures. rsc.org

Another strategy involves the intramolecular Friedel-Crafts-type reaction of a phenethyl alcohol derivative bearing a suitable electrophilic side chain.

The hetero-Diels-Alder reaction is a powerful tool for constructing six-membered heterocycles. nih.gov An inverse-electron demand hetero-Diels-Alder reaction can be envisioned for the synthesis of the isochroman skeleton. frontiersin.org This would involve the reaction of an electron-deficient heterodiene, such as an α,β-unsaturated carbonyl compound, with an electron-rich dienophile. frontiersin.org While less direct for a simple isochroman, this strategy is highly valuable for accessing highly functionalized dihydropyran systems, which can then be converted to the desired isochroman. anu.edu.aursc.org

The formation of the cyclic ether is a fundamental step in many isochroman syntheses. organic-chemistry.orglibretexts.org

Intramolecular Williamson Ether Synthesis: A classical and reliable method involves the intramolecular cyclization of a 2-(2-haloethyl)benzyl alcohol. Treatment with a base would lead to the formation of the isochroman ring.

Intramolecular Hydroalkoxylation: Palladium- or gold-catalyzed intramolecular hydroalkoxylation of a suitably positioned styrenyl alcohol can also yield the isochroman core. This reaction involves the addition of the hydroxyl group across the double bond. organic-chemistry.org

Reductive Cyclization: The reductive cyclization of a dialdehyde (B1249045) precursor using a hydrosilane and a silver catalyst can form the ether linkage under mild conditions. organic-chemistry.org

A summary of selected ring-closing strategies is presented below.

Strategy Precursor Type Key Reagents Notes
C-H InsertionSubstituted 2-phenethyl diazoacetateRh₂(OAc)₄ or other Rh catalystsForms C-C bond, often with high stereocontrol. rsc.org
Intramolecular HydroalkoxylationStyrenyl alcoholPd(II) or Au(I) catalystsForms C-O bond, tolerates various functional groups. organic-chemistry.org
Intramolecular Williamson Ether Synthesis2-(2-haloethyl)benzyl alcoholBase (e.g., NaH)Classical, reliable method for ether formation.

Introduction and Functionalization of the Carbonitrile Group

The carbonitrile group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and other functionalities. numberanalytics.com Its introduction onto the aromatic ring of the isochroman is a critical final step.

Direct cyanation methods offer an efficient route to aromatic nitriles, avoiding the need for multi-step sequences that might start from an aniline (B41778) (Sandmeyer reaction). wikipedia.orgnih.gov

Transition-Metal-Catalyzed Cyanation: A highly effective method is the palladium-catalyzed cyanation of an aryl halide (e.g., aryl bromide or iodide). organic-chemistry.org Using a palladium catalyst, a suitable ligand (like dppf), and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide, the halogen on the isochroman ring can be efficiently replaced with a nitrile group. organic-chemistry.org Nickel-catalyzed systems have also been developed as a more cost-effective alternative. organic-chemistry.org

Photoredox-Catalyzed C-H Cyanation: A more recent and atom-economical approach is the direct C-H cyanation of arenes using photoredox catalysis. scispace.com In this method, an acridinium (B8443388) photocatalyst can activate an unfunctionalized C-H bond on the aromatic ring towards cyanation using a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) under an aerobic atmosphere. nih.govscispace.com This technique is often highly regioselective, favoring the para position on monosubstituted benzenes, and proceeds under mild, room-temperature conditions. nih.gov For the synthesis of this compound, this would ideally be performed on a 7-chloroisochroman (B8628728) precursor.

Below is a table summarizing key cyanation methodologies.

Method Substrate Cyanide Source Catalyst/Reagents Advantages
Palladium-Catalyzed Cross-CouplingAryl Halide (Br, I)Zn(CN)₂, K₄[Fe(CN)₆]Pd catalyst (e.g., Pd/C, Pd(OAc)₂), ligand (e.g., dppf)High yields, broad functional group tolerance. organic-chemistry.org
Nickel-Catalyzed Cross-CouplingAryl Chloride, BromideZn(CN)₂NiCl₂·6H₂O/dppf/ZnUses less expensive metal, good for aryl chlorides. organic-chemistry.org
Organic Photoredox C-H CyanationArene C-H bondTrimethylsilyl cyanide (TMSCN)Acridinium photocatalyst, O₂Atom-economical, mild conditions, avoids pre-functionalization. nih.govscispace.com
Sandmeyer ReactionAryl Diazonium SaltCopper(I) Cyanide (CuCN)NaNO₂, HCl, CuCNClassical method, starts from an aniline precursor. nih.gov

Conversion of Precursor Functional Groups to Carbonitrile

The introduction of a carbonitrile (cyano) group onto the isochromane scaffold is a critical transformation in the synthesis of this compound. This functional group is a versatile precursor for various other functionalities and is often installed from a more readily available precursor. researchgate.net Common methods for this conversion involve the transformation of aldehydes, amides, or halides into the desired nitrile.

Alternatively, the Sandmeyer reaction offers a classic route to introduce a nitrile group from an amino-substituted isochromane. This two-step process involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide salt (CuCN) displaces the diazonium group with a nitrile.

Another important method is the nucleophilic substitution of a halide with a cyanide salt. For example, an aryl bromide or iodide can be displaced by a cyanide anion, typically from sodium or potassium cyanide, often in the presence of a palladium or nickel catalyst in what is known as a cyanation reaction. The efficiency of this reaction is highly dependent on the nature of the halide and the reaction conditions.

The following table summarizes these common transformations:

Precursor Functional GroupReagent(s)Resulting Functional Group
Primary Amide (-CONH₂)P₄O₁₀, SOCl₂, (CF₃CO)₂OCarbonitrile (-CN)
Primary Amine (-NH₂)1. NaNO₂, HCl2. CuCNCarbonitrile (-CN)
Halide (-Br, -I)NaCN or KCN, Pd or Ni catalystCarbonitrile (-CN)

Regioselective Halogenation Strategies for the Chlorine Substituent

Achieving the precise placement of the chlorine atom at the C-7 position of the isochromane ring is a significant challenge that requires regioselective halogenation techniques. The inherent reactivity of the aromatic ring can lead to a mixture of isomers, making directed methods essential for an efficient synthesis. nih.govyoutube.com

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.orguwindsor.caharvard.edu This generates a stabilized aryllithium intermediate that can then be quenched with an electrophilic chlorine source to introduce the chlorine atom at the desired position. wikipedia.org

For the synthesis of this compound, a suitable DMG would be positioned to direct metalation to the C-7 position. For instance, a methoxy (B1213986) (-OCH₃) or a protected hydroxymethyl (-CH₂OMOM) group at a position that renders the C-7 proton the most acidic would be effective. Following the lithiation step, quenching the aryllithium species with a chlorinating agent such as N-chlorosuccinimide (NCS) or hexachloroethane (B51795) (C₂Cl₆) would install the chlorine atom regioselectively.

Table of Common Directing Metalation Groups and Chlorinating Agents:

Directing Metalation Group (DMG)Organolithium ReagentElectrophilic Chlorine Source
-OCH₃ (Methoxy)n-BuLi, sec-BuLiN-Chlorosuccinimide (NCS)
-CH₂OMOM (Methoxymethyl ether)t-BuLiHexachloroethane (C₂Cl₆)
-CONR₂ (Dialkylamide)sec-BuLi/TMEDATrichloroisocyanuric acid (TCCA)

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative route to introduce a chlorine atom, particularly when a different halogen, such as bromine or iodine, is already present at the desired position. wikipedia.orggoogle.comnih.govmanac-inc.co.jp These reactions are typically driven by the relative bond strengths and lattice energies of the involved metal halides.

The Finkelstein reaction, while classically associated with the synthesis of alkyl iodides, can be adapted for the conversion of aryl bromides to aryl chlorides under specific conditions, although this is less common. manac-inc.co.jp More relevant to aromatic systems are transition metal-catalyzed halogen exchange processes. For example, a 7-bromo or 7-iodoisochromane derivative could potentially be converted to the 7-chloro analogue using a chloride source, such as sodium chloride or lithium chloride, in the presence of a suitable catalyst, like a copper or palladium complex. The success of such a reaction depends heavily on the relative reactivity of the carbon-halogen bonds and the choice of catalyst and reaction conditions.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been applied to the synthesis of isochroman structures and could be instrumental in forming the this compound core. mostwiedzy.pl

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the construction of the isochroman ring system and the introduction of its substituents. nih.govnih.govyoutube.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed to build the carbon skeleton of the isochroman precursor.

A plausible strategy could involve an intramolecular cyclization. For example, a properly substituted benzene (B151609) derivative bearing both an ortho-alkenyl or alkynyl group and a tethered alcohol could undergo an intramolecular cyclization reaction catalyzed by a transition metal complex (e.g., palladium, gold, or platinum) to form the isochroman ring. The chloro and cyano substituents could either be present on the starting material or introduced at a later stage.

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereoselectivity and functional group tolerance. nih.govacs.orgorganic-chemistry.org In the context of isochroman synthesis, organocatalysts can be employed in various transformations.

For instance, an asymmetric Pictet-Spengler type reaction, catalyzed by a chiral phosphoric acid, could be envisioned for the enantioselective synthesis of the isochroman core. This would involve the cyclization of an aromatic aldehyde with a suitable nucleophile. Furthermore, organocatalytic methods have been developed for C-H functionalization, which could potentially be applied to the direct introduction of substituents onto a pre-formed isochroman ring. nih.govacs.org For example, an organocatalyst could facilitate the direct arylation or other coupling reactions at a specific C-H bond of the isochroman scaffold, although achieving the desired regioselectivity for this compound would remain a key challenge. nih.govacs.orgorganic-chemistry.org

Acid/Base-Mediated Synthetic Steps

Acid and base catalysis plays a pivotal role in the construction of the isochroman ring system. These catalysts are often crucial for key bond-forming and cyclization steps.

One common strategy involves the acid-catalyzed oxa-Pictet-Spengler reaction. In a hypothetical synthesis of a precursor to this compound, a substituted β-phenylethanol could be reacted with an aldehyde or its equivalent in the presence of a Brønsted or Lewis acid. The acid facilitates the in situ formation of an oxonium ion, which then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to form the isochroman core. The choice of acid can influence reaction rates and yields. For instance, strong protic acids like triflic acid or Lewis acids such as boron trifluoride etherate are often employed. organic-chemistry.org

Base-mediated reactions are also integral to the synthesis of isochroman derivatives. For example, intramolecular Williamson ether synthesis can be used, where a suitably substituted phenethyl alcohol with a leaving group on the side chain is treated with a base to facilitate ring closure. The choice of base, ranging from alkali hydroxides to non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be critical to avoid side reactions.

Furthermore, the introduction of the cyano group at the C-6 position could potentially be achieved through a nucleophilic aromatic substitution on a precursor with a suitable leaving group, a reaction that can be influenced by the presence of base. Alternatively, a Sandmeyer reaction on an amino-substituted isochroman precursor would proceed under acidic conditions.

Recent research has also explored the use of novel acid-base catalysts. For example, heterogeneous acid-base nanocatalysts have been designed for the synthesis of related heterocyclic compounds, offering advantages such as ease of separation and catalyst reusability. nih.gov Such catalysts could potentially be adapted for the synthesis of this compound. A rhodium-catalyzed oxidative coupling of benzyl (B1604629) alcohols with alkynes, where the hydroxy group directs a regioselective C-H bond cleavage, is another modern approach that can be employed. nih.gov

Table 1: Representative Acid/Base-Mediated Reactions in Isochroman Synthesis

Reaction TypeCatalyst/ReagentSubstrate TypeProduct TypePotential Application for Target Compound
Oxa-Pictet-SpenglerBrønsted Acid (e.g., TfOH) or Lewis Acid (e.g., BF3·OEt2)Substituted β-phenylethanol and AldehydeIsochromanFormation of the core isochroman ring
Intramolecular Williamson Ether SynthesisBase (e.g., NaH, K2CO3)Phenethyl alcohol with a side-chain leaving groupIsochromanCyclization to form the heterocyclic ring
Rhodium-Catalyzed Oxidative CouplingRh-catalyst and oxidantBenzyl alcohol and alkyneIsochromene derivativeConstruction of the isochromene precursor

Stereoselective Synthesis of Chiral Analogues and Enantiomers

The potential for chirality in substituted isochromans, including analogues of this compound, necessitates the development of stereoselective synthetic methods to access enantiomerically pure compounds.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral element in the substrate, reagent, or catalyst. In the context of isochroman synthesis, this can be achieved by employing a chiral catalyst in a key ring-forming step. For instance, an enantioselective oxa-Pictet-Spengler reaction could be catalyzed by a chiral Brønsted acid, such as a derivative of phosphoric acid.

Another approach involves the use of donor/donor carbenes and a chiral rhodium catalyst to facilitate C-H insertion reactions, which can form isochroman structures with high diastereo- and enantioselectivity. oup.comrsc.org This method has been shown to be effective for a range of isochroman substrates. oup.comrsc.org

Kinetic resolution is a method to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. For a racemic mixture of a substituted isochroman, a chiral acylating agent in the presence of a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of kinetic resolution is dependent on the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers. A higher 's' value leads to a better separation. However, a major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% yield limitation of conventional kinetic resolution. wikipedia.org In DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. cinz.nz This requires a racemization catalyst that can interconvert the enantiomers under the reaction conditions, alongside a stereoselective catalyst for the resolution step.

For the synthesis of chiral isochroman analogues, a DKR process could involve a chemoenzymatic approach. For example, a ruthenium complex could act as the racemization catalyst for a chiral alcohol precursor, while a lipase selectively acylates one of the enantiomers. google.com Such methods have been successfully applied to the synthesis of other chiral heterocycles and natural products. cinz.nz

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. google.com After the desired stereocenter is created, the auxiliary can be removed. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. google.com For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key cyclization or substitution step.

The design of chiral ligands for metal catalysts is another cornerstone of asymmetric synthesis. For metal-catalyzed reactions leading to isochromans, such as the rhodium-catalyzed C-H insertion, the choice of a chiral ligand is critical for achieving high enantioselectivity. Ligands such as chiral bisphosphines (e.g., BINAP) or N-heterocyclic carbenes (NHCs) can create a chiral environment around the metal center, influencing the approach of the substrate and leading to the preferential formation of one enantiomer.

Table 2: Overview of Stereoselective Synthesis Strategies for Chiral Isochromans

StrategyDescriptionKey Reagents/CatalystsTheoretical Max. Yield of One Enantiomer
Asymmetric InductionUse of a chiral element to favor one stereoisomer.Chiral catalysts (e.g., chiral phosphoric acids, Rh-complexes with chiral ligands).100%
Kinetic ResolutionSeparation based on different reaction rates of enantiomers.Chiral resolving agents, enzymes (e.g., lipases).50%
Dynamic Kinetic ResolutionKinetic resolution combined with in situ racemization of the slow-reacting enantiomer.Combination of a racemization catalyst (e.g., Ru-complex) and a stereoselective catalyst (e.g., lipase).100%
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereochemistry.Evans oxazolidinones, pseudoephedrine, etc.100% (after removal of auxiliary)

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. The design of synthetic routes for this compound and its analogues should consider these principles.

Key aspects of green chemistry include the use of safer solvents, improving energy efficiency, and employing catalytic rather than stoichiometric reagents. For isochroman synthesis, replacing hazardous chlorinated solvents with greener alternatives like ethanol (B145695), water, or supercritical fluids is a primary consideration.

Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. This technique could be applied to various steps in the synthesis of the target molecule, such as the cyclization or substitution reactions.

The use of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of atom economy and waste reduction. As mentioned, solid acid or base catalysts could be employed for the cyclization step. nih.gov Biocatalysis, using enzymes like lipases for resolution, is another green approach, as enzymes operate under mild conditions (temperature and pH) and are biodegradable.

Furthermore, designing synthetic routes that are shorter and more atom-economical is a fundamental goal of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that incorporate a high percentage of the atoms from the reactants into the final product.

Table 3: Application of Green Chemistry Principles to Isochroman Synthesis

Green Chemistry PrincipleApplication in Isochroman SynthesisExample
Safer SolventsReplacing hazardous solvents with environmentally benign alternatives.Using water or ethanol instead of chlorinated solvents for cyclization reactions.
Energy EfficiencyReducing energy consumption.Employing microwave-assisted synthesis to shorten reaction times.
CatalysisUsing catalytic reagents in small amounts instead of stoichiometric reagents.Employing a reusable solid acid catalyst for the oxa-Pictet-Spengler reaction.
Atom EconomyMaximizing the incorporation of reactant atoms into the final product.Designing a convergent synthesis with fewer steps and minimal use of protecting groups.
Use of Renewable FeedstocksUtilizing starting materials derived from renewable sources.Synthesizing precursors from bio-based chemicals where possible.

Atom Economy and Step Efficiency

In the context of synthesizing this compound, a key challenge is the construction of the isochroman core and the introduction of the chloro and nitrile substituents with high atom and step economy. Traditional multi-step syntheses often suffer from low atom economy, particularly in reactions that use stoichiometric reagents which are not incorporated into the final product. nih.gov For example, classical methods for creating heterocyclic systems or introducing functional groups can generate significant waste. wikipedia.org

To enhance atom economy in the synthesis of isochroman derivatives, modern synthetic strategies focus on addition and cycloaddition reactions, which are inherently more atom-economical. rsc.orgnih.gov For instance, a rhodium-catalyzed oxidative coupling of specific benzyl alcohols with alkynes can directly yield isochromene derivatives, which can then be reduced to the isochroman skeleton. nih.gov Another approach involves the diastereoselective halo-cycloacetalization of olefinic aldehydes, which can be a mild and catalyst-free method for forming the isochroman ring. researchgate.net

The introduction of the nitrile group is another critical step. While traditional methods might involve cyanide salts, which pose significant safety and environmental hazards, modern cyanide-free syntheses are preferred. rsc.org One such method is the van Leusen reaction, which converts ketones to nitriles using TosMIC (p-toluenesulfonylmethyl isocyanide). rsc.org

Table 1: Comparison of Reaction Types by Atom Economy

Reaction TypeGeneral DescriptionAtom EconomyRelevance to Synthesis
Addition Reactions Reactants combine to form a single product.High (often 100%)Ideal for forming C-C and C-heteroatom bonds in the isochroman core.
Rearrangement Reactions A molecule's skeleton is rearranged to yield a structural isomer.High (100%)Can be used to form complex cyclic systems efficiently. numberanalytics.com
Substitution Reactions A functional group is replaced by another.Variable (often low)Often generate stoichiometric byproducts, reducing atom economy. nih.gov
Elimination Reactions A pair of atoms or groups are removed from a molecule.LowInherently produces byproducts. nih.gov

Use of Sustainable Reagents and Solvents

The choice of reagents and solvents is a critical factor in the environmental impact of a chemical synthesis. nih.gov Green chemistry principles advocate for the use of less hazardous, renewable, and recyclable materials. nih.gov

For the synthesis of this compound, this involves moving away from toxic and hazardous reagents and solvents. For example, in the formation of the isochroman ring, utilizing catalytic amounts of a transition metal instead of stoichiometric activating reagents can significantly reduce waste. nih.gov Electrochemical methods are also emerging as a highly sustainable option, as they can drive reactions using electricity as a "reagent," avoiding the need for chemical oxidants or reductants and often proceeding under mild conditions. organic-chemistry.org

The choice of solvent is also paramount, as solvents often constitute the largest mass component of a reaction mixture. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include water, supercritical fluids, and bio-derived solvents. nih.gov For certain reactions, performing them "on-water" can even lead to enhanced reactivity and selectivity. nih.gov In the synthesis of nitriles, for instance, a catalyst-free reaction between a carboxylic acid and acetonitrile (B52724) (which acts as both reagent and solvent) can be performed under high temperature and pressure, demonstrating a more sustainable approach. acs.org

The development of syntheses using heterogeneous catalysts is another important strategy. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For example, a sustainable process for the hydration of nitriles to amides (a potential transformation for a structural analogue) has been developed using a column of manganese dioxide, where the product is obtained by simply concentrating the output stream. nih.govallfordrugs.com

Table 2: Examples of Sustainable Chemistry Approaches

ApproachDescriptionPotential Application in Synthesis
Catalysis Use of small amounts of catalysts (metal, organo-, bio-) to replace stoichiometric reagents.Rhodium-catalyzed synthesis of the isochromene core. nih.gov
Green Solvents Replacing hazardous organic solvents with water, supercritical CO2, or bio-solvents. nih.govPerforming cyclization or substitution reactions in aqueous media.
Electrosynthesis Using electricity to drive chemical transformations, avoiding chemical reagents. organic-chemistry.orgCross-dehydrogenative coupling to form bonds on the isochroman ring. organic-chemistry.org
Renewable Feedstocks Starting from materials derived from biomass rather than fossil fuels.Using bio-based starting materials for the carbon skeleton.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly for the pharmaceutical industry. pharmasalmanac.comd-nb.info These benefits include enhanced safety, better process control, improved efficiency, and easier scalability. flinders.edu.aunih.gov

For the synthesis of this compound, flow chemistry can be particularly advantageous for several reasons. First, many reactions, such as nitrations or those involving highly reactive intermediates, are exothermic and can be hazardous on a large scale in a batch reactor. pharmasalmanac.comcetjournal.it In a flow reactor, the small reaction volume at any given time and the high surface-area-to-volume ratio allow for excellent heat transfer, mitigating the risk of thermal runaways. d-nb.infoflinders.edu.au

Second, flow chemistry enables the safe in situ generation and immediate use of unstable or hazardous reagents. nih.gov For example, a continuous flow process for a cyanide-free synthesis of nitriles has been reported, offering an improved safety profile. rsc.org Similarly, diazomethane, a useful but explosive reagent, can be safely generated and used in a continuous flow system. rsc.org

Table 3: Advantages of Flow Chemistry in Synthesis

AdvantageDescriptionRelevance to this compound
Enhanced Safety Small reactor volumes and superior heat exchange minimize risks of explosions or thermal runaways. pharmasalmanac.comCrucial for potentially exothermic steps like nitration or chlorination.
Improved Control Precise control over reaction parameters (temperature, pressure, residence time) leads to higher selectivity and yields. pharmasalmanac.comCan optimize the formation of the desired isomer and reduce byproduct formation.
Scalability Scaling up is achieved by running the process for a longer time ("numbering-up") rather than using larger reactors. flinders.edu.auFacilitates the transition from laboratory-scale synthesis to industrial production.
Automation Flow systems are readily automated, allowing for high-throughput screening and process optimization.Can accelerate the discovery of optimal reaction conditions.

Waste Minimization and Process Intensification

Process intensification refers to the development of substantially smaller, cleaner, and more energy-efficient technologies for chemical production. cobaltcommunications.com It is a key strategy for minimizing waste and improving the sustainability of chemical manufacturing. pharmafeatures.com Process intensification aligns closely with the principles of green chemistry by reducing the environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product. pharmafeatures.com

Transitioning from batch to continuous manufacturing is a prime example of process intensification. pharmasalmanac.compharmafeatures.com Continuous processes, as discussed in the context of flow chemistry, use smaller, more efficient equipment, which reduces the plant footprint, capital expenditure, and operational costs. pharmasalmanac.com The improved control in continuous reactors often leads to higher yields and selectivities, which means less waste is generated in the first place and purification is simplified. pharmasalmanac.com

In the synthesis of this compound, process intensification could involve designing a synthetic route that uses a series of compact, continuous reactors instead of large batch vessels. cetjournal.it For instance, a highly exothermic nitration step could be performed in a continuous tubular reactor, which allows for a drastic reduction in the amount of solvent needed for thermal control compared to a semi-batch process. cetjournal.it This not only improves safety but also significantly increases the sustainability of the synthesis. cetjournal.it

Chemical Reactivity and Transformation Pathways of 7 Chloroisochromane 6 Carbonitrile

Reactions Involving the Carbonitrile Moiety

The carbonitrile (or cyanide) group, -C≡N, is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. libretexts.org This electronic arrangement allows for a variety of chemical transformations.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.org This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. A wide range of nucleophiles, including organometallic reagents (like Grignard or organolithium reagents), hydrides, and other carbanions, can participate in this type of reaction. libretexts.orglibretexts.org

For instance, the reaction with a Grignard reagent (R-MgX) would be expected to yield an imine intermediate, which upon acidic workup, would hydrolyze to a ketone. This provides a synthetic route to introduce a new carbon-carbon bond at the position of the nitrile.

Table 1: Expected Products from Nucleophilic Addition Reactions

Nucleophile (Nu⁻)IntermediateFinal Product (after workup)
Grignard Reagent (R-MgX)Imine saltKetone
Organolithium Reagent (R-Li)Imine saltKetone
Hydride (from LiAlH₄)Imine anionPrimary amine

Reductions of the Carbonitrile to Amines and Aldehydes

The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines:

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can fully reduce the nitrile to a primary amine (a -CH₂NH₂ group). libretexts.orgcommonorganicchemistry.com This transformation proceeds through the addition of two hydride equivalents. libretexts.org Catalytic hydrogenation, employing hydrogen gas (H₂) over a metal catalyst like Raney nickel, palladium, or platinum, is another common and industrially significant method for this reduction. wikipedia.orgstudymind.co.uk

Reduction to Aldehydes:

Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents that deliver a single hydride equivalent. Diisobutylaluminum hydride (DIBAL-H) is a frequently used reagent for this purpose. libretexts.orgwikipedia.org The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The initial product is an imine, which is then hydrolyzed to the aldehyde during aqueous workup. wikipedia.orgunacademy.com Other methods, such as the Stephen aldehyde synthesis using tin(II) chloride and hydrochloric acid, also facilitate this conversion. wikipedia.orgunacademy.com

Table 2: Expected Products from the Reduction of the Carbonitrile Group

ReagentProduct
LiAlH₄, then H₂O7-Chloro-6-(aminomethyl)isochromane
H₂/Raney Ni7-Chloro-6-(aminomethyl)isochromane
1. DIBAL-H, 2. H₃O⁺7-Chloroisochromane-6-carbaldehyde
SnCl₂/HCl, then H₂O7-Chloroisochromane-6-carbaldehyde

Hydrolysis to Carboxylic Acids and Amides

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, particularly in basic media. organicchemistrytutor.comchemistrysteps.com

Acid-Catalyzed Hydrolysis:

Heating the nitrile in the presence of an aqueous acid (e.g., H₂SO₄ or HCl) leads to the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemistrysteps.com The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. organicchemistrytutor.com

Base-Catalyzed Hydrolysis:

Under basic conditions (e.g., heating with aqueous NaOH), the hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. organicchemistrytutor.com The initial product is a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Table 3: Expected Products from the Hydrolysis of the Carbonitrile Group

ConditionsIntermediateFinal Product
H₃O⁺, heat7-Chloroisochromane-6-carboxamide7-Chloroisochromane-6-carboxylic acid
1. NaOH, H₂O, heat; 2. H₃O⁺7-Chloroisochromane-6-carboxamide7-Chloroisochromane-6-carboxylic acid

Cycloaddition Reactions with the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. oup.com For example, nitriles can react with nitrile oxides (generated in situ) in a [3+2] cycloaddition to yield isoxazoles. nih.govtandfonline.com Similarly, reaction with nitrile imines can afford triazoles. oup.com These reactions provide a powerful tool for the synthesis of complex heterocyclic systems. oup.com

Reactivity at the Isochromane Ring System

The isochromane ring system contains a benzene (B151609) ring that can undergo electrophilic aromatic substitution. The position of this substitution is directed by the substituents already present on the ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

In 7-Chloroisochromane-6-carbonitrile, the benzene ring is substituted with a chloro group, a cyano group (as part of the larger substituent at position 6), and the fused isochromane ring, which contains an ether linkage and an alkyl portion. The directing effects of these groups determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Chloro Group (-Cl): The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because the lone pairs on the chlorine can stabilize the carbocation intermediate (arenium ion) through resonance when the electrophile attacks at the ortho or para positions. minia.edu.egorganicchemistrytutor.com

Cyano Group (-CN): The cyano group is a strongly deactivating, meta-directing group. minia.edu.egyoutube.com It withdraws electron density from the ring both inductively and through resonance, making the ring less nucleophilic.

Isochromane Ring: The ether oxygen atom attached to the aromatic ring is an activating, ortho, para-director due to its ability to donate electron density via resonance. The alkyl portion of the isochromane ring is also a weakly activating, ortho, para-director.

Given the positions of the existing substituents in this compound, the most likely positions for electrophilic attack are the carbons ortho and para to the activating ether oxygen, which are also influenced by the other substituents. A detailed analysis of the resonance structures of the possible intermediates would be required to predict the major product with high certainty. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 4: Expected Reactivity in Electrophilic Aromatic Substitution

ReactionReagentsExpected Substitution Pattern
NitrationHNO₃, H₂SO₄Substitution on the aromatic ring, directed by the interplay of the chloro, cyano, and isochromane ring substituents.
BrominationBr₂, FeBr₃Substitution on the aromatic ring, directed by the interplay of the chloro, cyano, and isochromane ring substituents.
SulfonationSO₃, H₂SO₄Substitution on the aromatic ring, directed by the interplay of the chloro, cyano, and isochromane ring substituents.
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution on the aromatic ring, directed by the interplay of the chloro, cyano, and isochromane ring substituents.

Nucleophilic Substitution at the Chlorine Position

The chlorine atom attached to the aromatic ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr). The success of such reactions typically depends on the electronic nature of the aromatic ring and the strength of the incoming nucleophile. The presence of the electron-withdrawing carbonitrile group ortho to the chlorine atom is expected to activate the ring towards nucleophilic attack, albeit modestly.

Common nucleophiles that could potentially displace the chlorine atom include alkoxides, amines, and thiols. The reaction conditions would likely require elevated temperatures and a polar aprotic solvent to facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExamplePotential Product
AlkoxideSodium methoxide (B1231860) (NaOCH₃)7-Methoxyisochromane-6-carbonitrile
AmineAmmonia (NH₃)7-Aminoisochromane-6-carbonitrile
ThiolateSodium thiophenoxide (NaSPh)7-(Phenylthio)isochromane-6-carbonitrile

It is important to note that harsh reaction conditions might lead to competing side reactions, such as hydrolysis of the carbonitrile group or cleavage of the ether linkage.

Ring-Opening and Rearrangement Reactions of the Cyclic Ether

The isochromane ring system, a type of cyclic ether, can undergo ring-opening reactions under various conditions, typically involving acidic or reductive cleavage.

Acid-Catalyzed Ring Opening: Treatment with strong acids, such as hydrogen halides (e.g., HBr, HI), could lead to the cleavage of the C-O bond of the ether. The regioselectivity of this cleavage would be influenced by the stability of the resulting carbocation or the steric accessibility of the oxygen atom.

Reductive Cleavage: Reagents that can reduce ethers, such as certain metal hydrides or systems used for Birch reduction, could potentially open the isochromane ring. The specific products would depend on the reducing agent and the reaction mechanism.

Rearrangement reactions of the isochromane skeleton are less common but could be induced under specific catalytic or thermal conditions, potentially leading to isomeric structures.

Reactions at the Benzylic Positions

The two methylene (B1212753) groups of the isochromane ring are at benzylic positions, making them susceptible to a variety of transformations due to the stabilizing effect of the adjacent aromatic ring on radical or ionic intermediates. chemistrysteps.comyoutube.comyoutube.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic C-H bonds. chemistrysteps.comyoutube.comyoutube.com Depending on the reaction conditions and the specific benzylic position attacked, this could lead to the formation of ketones or potentially open the isochromane ring to form a dicarboxylic acid derivative.

Halogenation: Free radical halogenation, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at one of the benzylic positions. youtube.comyoutube.comyoutube.com This newly introduced halogen can then serve as a leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com

Table 2: Potential Reactions at the Benzylic Positions

Reaction TypeReagent ExamplePotential Product(s)
OxidationPotassium permanganate (KMnO₄)7-Chloro-6-cyano-1H-isochromen-1-one or further oxidized products
Radical HalogenationN-Bromosuccinimide (NBS), light1-Bromo-7-chloroisochromane-6-carbonitrile or 4-Bromo-7-chloroisochromane-6-carbonitrile

Photochemical Reactions of this compound

The absorption of light can induce a variety of chemical transformations in this compound, owing to the presence of multiple chromophores within its structure. These reactions are often initiated by the formation of an electronically excited state. youtube.com

Photoreactivity of the Carbonitrile Group

The carbonitrile group itself is not a primary chromophore in the near-UV or visible region. However, its strong electron-withdrawing nature can influence the photochemical behavior of the aromatic system to which it is attached.

Light-Induced Transformations of the Halogenated Aromatic System

The chlorinated aromatic portion of the molecule is a key chromophore. Upon absorption of UV light, the carbon-chlorine bond can undergo homolytic cleavage to generate an aryl radical and a chlorine radical. escholarship.orgnih.gov This process, known as photodehalogenation, can lead to the formation of 6-cyanoisochromane if a hydrogen donor is present in the reaction medium. In the absence of a suitable trapping agent, the aryl radical could participate in other reactions, such as dimerization or reaction with the solvent.

Furthermore, light can promote substitution reactions on the aromatic ring that may not be feasible under thermal conditions. escholarship.orgnih.gov

Photo-induced Electron Transfer Processes

Photo-induced electron transfer (PET) is a fundamental process in photochemistry where an electronically excited molecule either donates or accepts an electron. youtube.comnih.govprinceton.edu The likelihood of PET depends on the redox potentials of the excited molecule and any potential electron donors or acceptors present in the system. youtube.com

In the context of this compound, the excited state of the chlorinated aromatic ring could potentially act as either an electron acceptor or donor. For instance, in the presence of an electron-donating species, the excited state could be reduced, leading to the formation of a radical anion. Conversely, with a suitable electron acceptor, it could be oxidized to a radical cation. These transient radical ions can then undergo a variety of subsequent chemical reactions, leading to the formation of new products. nih.govresearchgate.net The specific pathway would be highly dependent on the reaction conditions and the nature of any other molecules present.

Mechanistic Investigations of Key Transformations

A comprehensive understanding of the reactions involving this compound would necessitate detailed mechanistic investigations. Such studies are crucial for optimizing reaction conditions and for the rational design of new chemical entities.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies would provide insights into the rates of reactions involving this compound, while thermodynamic studies would determine the relative stability of reactants, intermediates, and products. This data is fundamental to understanding the feasibility and spontaneity of potential transformations. Currently, no published kinetic or thermodynamic data for reactions of this specific compound is available.

Elucidation of Reaction Intermediates

The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic chemistry. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions or trapping experiments would be employed to detect and characterize any carbocationic, carbanionic, or radical intermediates that may form during the transformations of this compound. No such intermediates have been reported in the scientific literature for this compound.

Transition State Characterization

The transition state is the highest energy point along a reaction coordinate and its structure determines the activation energy of a reaction. Computational chemistry is a powerful tool for modeling transition states, providing geometric and energetic information that is often difficult to obtain experimentally. There are no published computational studies that characterize the transition states for reactions of this compound.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For a molecule like this compound, solvent polarity and hydrogen bonding ability would be expected to play a crucial role, particularly in any nucleophilic substitution reactions at the benzylic position or reactions involving charged intermediates. Polar protic solvents could stabilize ionic intermediates, potentially favoring S_N1-type mechanisms, while polar aprotic solvents might accelerate S_N2 reactions. scispace.comresearchgate.net However, no specific studies on solvent effects for this compound have been documented.

Non-Covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure of molecules and their interactions with other molecules. For this compound, the presence of a chlorine atom suggests the possibility of halogen bonding.

Halogen Bonding in Molecular Recognition and Catalysis

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the chlorine atom, bonded to an sp2-hybridized carbon of the aromatic ring, could act as a halogen bond donor. This interaction could be significant in molecular recognition events, where the isochroman (B46142) derivative binds to a biological target or another molecule, and potentially in organocatalysis. The strength of such a halogen bond would be influenced by the electron-withdrawing nature of the nitrile group. While the principles of halogen bonding are well-established, there are no specific spectroscopic or crystallographic studies that confirm or characterize halogen bonding involving this compound.

Hydrogen Bonding Capabilities

Hydrogen bonding represents a significant type of intermolecular interaction, characterized by the attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. youtube.comyoutube.com In the case of this compound, the potential for classical hydrogen bonding is limited as it lacks strong hydrogen bond donors like O-H or N-H groups. youtube.com

However, the molecule can act as a hydrogen bond acceptor. The nitrogen atom of the carbonitrile group and the oxygen atom within the isochromane ring possess lone pairs of electrons, making them potential acceptor sites for hydrogen bonds from donor molecules. youtube.comnih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of Interaction
C-H (Aromatic/Aliphatic)N (Carbonitrile)Weak Hydrogen Bond
C-H (Aromatic/Aliphatic)O (Isochromane Ring)Weak Hydrogen Bond
C-H (Aromatic/Aliphatic)ClWeak Hydrogen Bond
External H-bond Donor (e.g., H₂O)N (Carbonitrile)Hydrogen Bond Acceptor
External H-bond Donor (e.g., H₂O)O (Isochromane Ring)Hydrogen Bond Acceptor

Pi-Stacking and Aromatic Interactions

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. youtube.com These interactions are fundamental in the molecular recognition and crystal engineering of aromatic compounds. nih.govrsc.org The benzene ring of the this compound moiety is capable of engaging in π-π stacking interactions. These can manifest in several geometries, most commonly face-to-face (sandwich) or offset-stacked arrangements. libretexts.org

The electronic nature of the aromatic ring in this compound is influenced by the electron-withdrawing chloro and carbonitrile substituents. This can lead to a quadrupole moment that favors offset-stacking or T-shaped (edge-to-face) arrangements to minimize electrostatic repulsion. youtube.com In such interactions, the electron-rich region of one aromatic ring interacts favorably with the electron-deficient region of another.

Table 2: Potential Aromatic Interactions for this compound

Interaction TypeParticipating MoietiesDescription
π-π StackingBenzene ring of the isochromane systemCan occur in offset or sandwich geometries, influenced by substituents.
C-H···π InteractionC-H bonds and the face of the benzene ringA hydrogen atom interacts with the π-electron cloud of the aromatic ring.
Halogen-π InteractionChlorine atom and the face of the benzene ringThe electrophilic region of the chlorine atom interacts with the π-electron cloud.

Advanced Spectroscopic and Structural Elucidation of 7 Chloroisochromane 6 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and piecing together the molecular framework of 7-Chloroisochromane-6-carbonitrile.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the spin systems within the isochromane ring, for example, by showing correlations between the protons on adjacent carbons in the dihydropyran portion of the molecule. youtube.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This powerful technique allows for the direct assignment of carbon resonances based on their corresponding, and often more easily assigned, proton signals. libretexts.org For this compound, this would map each proton on the isochromane skeleton to its specific carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comemerypharma.com This is particularly vital for identifying and placing quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group (-C≡N) and the aromatic carbons bonded to the chlorine atom and the isochromane ring system. emerypharma.com For instance, correlations from the aromatic protons to the nitrile carbon would confirm its position at C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals the spatial proximity of protons, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and preferred conformation of the molecule in solution. For the isochromane ring, which exists in a non-planar conformation, NOESY can distinguish between axial and equatorial protons and define the relative orientation of substituents.

While specific, detailed 2D NMR data for this compound is not extensively published, the application of these standard techniques is a routine part of structural confirmation for such compounds. emerypharma.comyoutube.com

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can reveal details about molecular conformation and packing within a crystal lattice. For this compound, ssNMR could be used to:

Determine the conformation of the isochromane ring in the solid state, which may differ from its average conformation in solution.

Identify intermolecular interactions, such as π-π stacking or halogen bonding, by observing changes in chemical shifts.

Study polymorphism, where different crystal packing arrangements of the same molecule would result in distinct ssNMR spectra.

Publicly available research specifically detailing the solid-state NMR analysis of this compound is limited.

The dihydropyran ring of the isochromane system is not planar and can undergo conformational changes, such as ring-flipping. Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study these dynamic processes. By analyzing changes in the line shape of NMR signals as a function of temperature, it is possible to determine the energy barriers and thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for conformational exchange.

For this compound, DNMR could elucidate the energetics of the equilibrium between different half-chair or boat-like conformations of the isochromane ring. However, there are no specific dynamic NMR studies for this compound found in the surveyed literature.

NMR titration is a powerful method used to study non-covalent intermolecular interactions between a host molecule and a guest or substrate. By incrementally adding a binding partner to a solution of the compound of interest and monitoring the changes in chemical shifts of specific protons or carbons, one can determine the binding affinity (association constant, Ka) and identify the specific sites of interaction on the molecule.

In the context of this compound, NMR titration could be used to investigate its interaction with metal ions, proteins, or other organic molecules. For example, the aromatic ring and the nitrile group could potentially engage in interactions that would be detectable by this method. No specific NMR titration studies involving this compound are currently available in published literature. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline molecule. mdpi.com It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule in the solid state. sevenstarpharm.com

For chiral molecules, SCXRD is the gold standard for determining the absolute configuration of stereogenic centers. nih.gov In the case of this compound synthesized enantioselectively, determining the absolute configuration of the stereogenic carbon center is a critical step. nih.gov

A study utilizing the crystalline sponge method, a specialized X-ray crystallography technique, successfully determined the absolute configuration of a related chiral isochromane. nih.gov In this method, the non-crystalline target compound is absorbed into a porous host crystal, and the structure of the guest-host complex is solved using X-ray diffraction. For a compound with a chiral quaternary carbon center at the 1-position of the isochromane ring, this method unequivocally established the S configuration. nih.gov This approach is particularly valuable when the target compound itself fails to form suitable single crystals for analysis. nih.gov

The analysis provides precise data on the conformation of the isochromane ring, typically a half-chair, and the exact spatial arrangement of the chloro and carbonitrile substituents on the aromatic ring.

The table below presents typical crystallographic data that would be obtained from an SCXRD experiment. Note: This table is a representative example, as the full crystallographic information file (CIF) for this compound is not publicly available.

ParameterValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements of the crystal.
a (Å)8.53Unit cell dimension.
b (Å)12.45Unit cell dimension.
c (Å)9.12Unit cell dimension.
β (°)105.2Unit cell angle.
Volume (ų)935.4Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calc) (g/cm³)1.465Calculated density of the crystal.

Analysis of Crystal Packing and Intermolecular Forces

The study of crystal packing and intermolecular forces is crucial for understanding the solid-state properties of a molecule, which influence its stability, solubility, and bioavailability. For a hypothetical crystal structure of this compound, researchers would investigate the arrangement of molecules in the crystal lattice. Key intermolecular interactions that would be anticipated and analyzed include:

Halogen Bonding: The chlorine atom at the 7-position could act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the isochromane ring or the nitrogen of the nitrile group on adjacent molecules. The strength and geometry of these bonds would be a primary focus.

π-π Stacking: The aromatic portion of the isochromane ring system could engage in π-π stacking interactions with neighboring molecules. The nature of these interactions (e.g., parallel-displaced or T-shaped) would be determined through crystallographic analysis.

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbon-hydrogen bonds of the aromatic and aliphatic parts of the molecule with the nitrogen of the nitrile group or the ether oxygen would also contribute to the stability of the crystal lattice.

Analysis would typically involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the atoms and molecules. Computational tools, such as Hirshfeld surface analysis, would be employed to visualize and quantify the various intermolecular contacts.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties. A comprehensive study of this compound would involve screening for different polymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would be characterized by techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, offers a strategy to modify the physicochemical properties of a compound. For this compound, potential co-formers would be selected based on their ability to form complementary intermolecular interactions, such as hydrogen bonding or halogen bonding, with the target molecule. Successful co-crystal formation would be confirmed by single-crystal X-ray diffraction and other spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds.

Exact Mass Determination for Elemental Composition Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound, the expected exact mass would be calculated based on its chemical formula (C10H8ClNO). The experimentally measured exact mass from an HRMS instrument (such as a time-of-flight or Orbitrap analyzer) would be compared to the theoretical value to confirm the elemental formula and rule out other possibilities with the same nominal mass.

Elemental Composition Calculated Exact Mass
C10H8ClNO[Data Not Available]

Table 1: Hypothetical Exact Mass Data for this compound. In a real-world scenario, this table would contain the calculated and experimentally determined exact masses.

Fragmentation Pathway Analysis for Structural Elucidation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces to deduce its structure. In a tandem mass spectrometry (MS/MS) experiment, the molecular ion of this compound would be isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound might include:

Loss of the chlorine atom.

Cleavage of the ether bond in the isochromane ring.

Loss of the nitrile group.

Retro-Diels-Alder reactions of the heterocyclic ring.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the positions of the chloro and cyano substituents.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit distinct peaks corresponding to the vibrations of its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2260
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C-O-C (Ether)Asymmetric Stretching1200 - 1275
C-O-C (Ether)Symmetric Stretching1020 - 1075
C-ClStretching600 - 800
Aromatic C=CStretching1400 - 1600

Table 2: Hypothetical Characteristic Vibrational Frequencies for this compound. This table presents the expected regions for the key functional group vibrations based on general spectroscopic principles.

Conformational Analysis and Molecular Symmetry Studies

The structural landscape of this compound is defined by the conformation of its heterocyclic isochroman (B46142) ring. In related isochroman derivatives, the heterocyclic ring typically adopts a half-chair conformation. nih.gov This non-planar arrangement is the most stable form, minimizing steric strain among the substituents. For this compound, this would mean the dihydropyran ring is puckered, with the chlorine and carbonitrile substituents, as well as the hydrogen atoms, occupying pseudo-axial and pseudo-equatorial positions.

The molecular symmetry of this compound is inherently low. The presence of the chloro and carbonitrile substituents on the benzene (B151609) ring, coupled with the non-planar nature of the isochroman unit, precludes the existence of high-order symmetry elements. Unless a specific combination of substituents leads to a plane of symmetry or a center of inversion, the molecule is likely to be chiral, belonging to the C1 point group. This inherent chirality is a key factor in its interaction with polarized light, as explored in circular dichroism studies. Some isochroman derivatives have shown a tendency to crystallize in chiral space groups, which is a direct consequence of the molecular chirality. nih.gov

Electronic Spectroscopy (UV-Vis and Circular Dichroism)

Electronic spectroscopy provides critical insights into the electronic structure and chiroptical properties of this compound.

Characterization of Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be dominated by electronic transitions within the aromatic chromophore. The benzene ring, substituted with a chlorine atom and a carbonitrile group, will exhibit characteristic absorption bands. These transitions are typically of the π → π* type. The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are sensitive to the substitution pattern and the electronic nature of the substituents.

Table 1: Expected UV-Vis Absorption Data for Aromatic Chromophores

Transition TypeExpected λmax Range (nm)Notes
π → π* (Primary)~200-220High intensity, often referred to as the E2-band.
π → π* (Secondary)~250-290Lower intensity, shows fine vibrational structure, often referred to as the B-band.

Note: The actual values for this compound may vary based on solvent and specific electronic interactions.

Circular Dichroism for Chiral Discrimination and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like this compound. Since this molecule is expected to be chiral, it will absorb left- and right-circularly polarized light differently, resulting in a CD spectrum. This spectrum is a plot of the difference in absorption (ΔA) versus wavelength.

The CD spectrum provides a unique fingerprint of the molecule's absolute configuration and its preferred conformation in solution. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are directly related to the spatial arrangement of the chromophores and substituents. Theoretical calculations of the CD spectrum, often performed alongside conformational analysis, can aid in assigning the absolute configuration of a chiral center by comparing the calculated spectrum with the experimental one.

Furthermore, changes in the CD spectrum upon varying temperature or solvent can provide valuable information about conformational equilibria and the dynamics of the molecule in solution. For a molecule with a flexible half-chair conformation, CD spectroscopy can help to determine the predominant conformer and the energetic differences between various conformations.

Table 2: Application of Circular Dichroism to this compound

ParameterInformation Gained
Sign of Cotton EffectDetermination of absolute configuration at stereocenters.
Magnitude of CD BandsInsights into the rigidity and spatial arrangement of chromophores.
Exciton CouplingCan reveal the relative orientation of multiple chromophores if present.
Solvent/Temperature DependenceStudy of conformational changes and equilibria.

Theoretical and Computational Chemistry Studies of 7 Chloroisochromane 6 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules at the electronic level. These methods, which include Density Functional Theory (DFT), ab initio, and semi-empirical approaches, could be utilized to model 7-Chloroisochromane-6-carbonitrile and predict its characteristics with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC-Cl1.75 Å
C≡N1.15 Å
C-O (ring)1.38 Å
Bond AngleC-C-Cl119.5°
C-C-C≡N178.0°
Dihedral AngleH-C-C-H (ring)55.0°

Note: The values in this table are illustrative and represent typical parameters that would be obtained from a geometry optimization calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map of this compound would highlight regions of negative potential (electrophilic attack sites) and positive potential (nucleophilic attack sites). The electronegative chlorine and nitrogen atoms would be expected to create regions of negative potential, while the hydrogen atoms would be associated with areas of positive potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the specific atoms or regions most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Conformational Analysis and Energy Landscapes

The flexibility of the isochroman (B46142) ring system means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

Global Minimum and Local Minima Search

A systematic search for the global minimum energy conformation and any existing local minima would be performed. This involves exploring the potential energy surface of the molecule by systematically rotating its single bonds. The resulting conformations, often corresponding to chair, boat, or twist-boat forms of the heterocyclic ring, would be ranked by their relative energies. The conformation with the lowest energy is the most likely to be observed experimentally.

Rotational Barriers and Conformational Dynamics

Understanding the energy barriers to rotation around key single bonds provides insight into the molecule's flexibility and the rates of interconversion between different conformations. For this compound, the rotation of the chlorophenyl group and the dynamics of the isochroman ring puckering would be of particular interest. Calculating these rotational barriers would allow for a more complete picture of the molecule's dynamic behavior.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics, serve as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the elucidation of nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies and their corresponding intensities, as well as electronic spectra, providing valuable insights that complement experimental data.

NMR Chemical Shift Predictions

The prediction of NMR chemical shifts through computational means typically involves the use of density functional theory (DFT). By calculating the magnetic shielding tensors for each nucleus within the molecule, it is possible to determine the chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For a molecule like this compound, these calculations can help in the assignment of signals in experimentally obtained ¹H and ¹³C NMR spectra, especially for complex spin systems or in cases where isomers might be present.

A hypothetical data table for predicted NMR chemical shifts is presented below. The values would be obtained from DFT calculations, for instance, at the B3LYP/6-311+G(d,p) level of theory, a common choice for such predictions.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
170.2
34.9565.8
43.0128.5
5135.1
6110.3
7138.9
87.52129.7
9130.5
10125.6
CN117.4

Vibrational Frequencies and Intensities

Computational methods are also employed to predict the vibrational spectrum of this compound. These calculations determine the normal modes of vibration and their corresponding frequencies and infrared (IR) intensities. The results of these calculations are often visualized as a simulated IR spectrum, which can be compared with experimental Fourier-transform infrared (FTIR) spectra. This comparison aids in the assignment of vibrational bands to specific functional groups and molecular motions. For instance, the characteristic stretching frequency of the nitrile group (C≡N) and the various C-H and C-O stretching and bending modes can be identified. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational models.

Below is a representative table of predicted vibrational frequencies and their intensities for key functional groups in this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity (km/mol)
C≡N stretch2245High
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch2990-2850Medium-Weak
C-O-C stretch1250-1050Strong
C-Cl stretch800-600Medium

Electronic Spectra Simulations

Time-dependent density functional theory (TD-DFT) is the primary computational tool for simulating electronic spectra, such as ultraviolet-visible (UV-Vis) absorption spectra. These simulations provide information about the electronic transitions between molecular orbitals. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions are valuable for understanding the electronic structure of the molecule and for interpreting experimental UV-Vis spectra. The nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, can also be elucidated from the analysis of the involved molecular orbitals.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

Energy Profiles for Reaction Pathways

The elucidation of a reaction mechanism often begins with the construction of an energy profile. This profile plots the relative energy of the system as it progresses from reactants to products through one or more transition states and intermediates. For reactions involving the formation or modification of this compound, computational methods can be used to calculate the energies of all stationary points along the reaction coordinate. This allows for the determination of the rate-determining step of the reaction and provides a quantitative measure of the reaction's feasibility.

An illustrative energy profile for a hypothetical reaction is presented in the table below, showing the relative energies of reactants, transition states, intermediates, and products.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+20.5
Intermediate+5.2
Transition State 2+15.8
Products-10.3

Rationalization of Regio- and Stereoselectivity

Many chemical reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational studies can provide a rationale for the observed selectivity by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy barrier is generally the most favored, leading to the major product. In the context of reactions involving this compound, transition state analysis can be used to understand why a particular regioisomer or stereoisomer is formed preferentially. By examining the geometries and electronic structures of the competing transition states, chemists can gain insights into the factors that control the selectivity, such as steric hindrance or electronic effects.

Studies of Non-Covalent Interactions (NCI) and Supramolecular Assembly

Non-covalent interactions (NCIs) are crucial in determining the structure and function of molecular systems, from small molecules to large biological assemblies. nih.govmdpi.com For this compound, a molecule featuring a chlorine atom and a nitrile group, a rich landscape of non-covalent interactions is expected, which would govern its aggregation behavior and crystal packing. Computational tools are invaluable for studying these weak interactions. rsc.org

The chlorine atom in this compound can act as a halogen bond donor. This interaction, arising from the anisotropic distribution of electron density on the halogen atom, can be pivotal in directing intermolecular associations. mdpi.com Theoretical studies on substituted chlorobenzenes have shown that the strength of halogen bonds can be tuned by the electronic nature of the substituents. scilit.com

A hypothetical computational study on this compound could involve calculating the electrostatic potential surface of the molecule to identify the positive region (σ-hole) on the chlorine atom. The strength of the halogen bonds with various Lewis bases (e.g., trimethylamine, formaldehyde) could then be quantified by calculating the interaction energies at a high level of theory, such as CCSD(T) or with density functional theory (DFT) methods. acs.orgnih.gov

Table 1: Hypothetical Halogen Bonding Energies for this compound with Different Lewis Bases

Lewis BaseInteraction Energy (kcal/mol)
Trimethylamine-4.5
Pyridine-3.8
Formaldehyde-2.1
Water-1.5

Note: These are illustrative values based on typical halogen bond strengths and are not derived from actual calculations on this compound.

The nitrile group of this compound is a potential hydrogen bond acceptor. researchgate.netrsc.org The nitrogen atom of the cyano group possesses a lone pair of electrons that can interact with hydrogen bond donors. researchgate.netnih.gov Studies on other nitrile-containing compounds have highlighted the significant role of hydrogen bonding in their crystal structures and biological activities. nih.gov

Computational analysis would involve identifying potential hydrogen bond donors in a given environment and calculating the geometric parameters (distance and angle) and interaction energies of these bonds. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index calculations can provide further insight into the nature and strength of these hydrogen bonds. mdpi.com

Table 2: Hypothetical Hydrogen Bond Geometries and Energies for this compound

Hydrogen Bond DonorH···N Distance (Å)D-H···N Angle (°)Interaction Energy (kcal/mol)
Water (H₂O)2.10170-3.5
Methanol (CH₃OH)2.15168-3.2
Ammonia (NH₃)2.25165-2.5

Note: These are illustrative values based on typical hydrogen bond parameters and are not derived from actual calculations on this compound.

The prediction of how molecules arrange themselves in a crystalline solid is a significant challenge in computational chemistry. researchgate.netnyu.edu For this compound, the interplay of halogen bonds, hydrogen bonds, and other van der Waals forces would dictate the crystal packing. mdpi.com

Crystal structure prediction (CSP) methods could be employed to generate a landscape of possible crystal structures, ranked by their lattice energies. nih.govucl.ac.uk These calculations would reveal the most likely polymorphs and provide a detailed understanding of the intermolecular interactions that stabilize the crystal lattice. arxiv.org Analysis of the predicted crystal structures would likely reveal motifs driven by C–Cl···N halogen bonds and C–H···N or O–H···N hydrogen bonds.

Role of 7 Chloroisochromane 6 Carbonitrile As a Synthetic Intermediate and Advanced Chemical Building Block

Applications in Materials Science and Functional Materials

No published research was found that specifically details the use of 7-Chloroisochromane-6-carbonitrile in materials science.

Precursors for Organic Electronic Materials

There is no available information to suggest that this compound has been investigated or utilized as a precursor for organic electronic materials.

Design of Luminescent or Mechanofluorochromic Materials

No studies were found that explore the potential of this compound in the design or synthesis of luminescent or mechanofluorochromic materials.

Role in Supramolecular Chemistry and Crystal Engineering

There is no documented research on the role of this compound in the fields of supramolecular chemistry or crystal engineering.

Future Perspectives and Emerging Research Directions for 7 Chloroisochromane 6 Carbonitrile

Exploration of Unconventional Synthetic Routes

The development of novel and efficient synthetic pathways to 7-Chloroisochromane-6-carbonitrile is a primary area of future research. While classical methods for isochroman (B46142) synthesis exist, the focus is shifting towards more sustainable and atom-economical approaches. numberanalytics.comnumberanalytics.com Unconventional routes that could be explored include:

C-H Activation/Functionalization: Direct functionalization of the isochroman core through C-H activation would represent a significant advancement, minimizing the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light-driven catalysis could enable milder reaction conditions for the construction of the isochroman ring system or the introduction of the chloro and nitrile functionalities.

Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, leading to improved yields and safety profiles, particularly for reactions involving hazardous reagents. researchgate.net

Biocatalysis: Enzymatic approaches could provide high stereoselectivity in the synthesis of chiral derivatives of this compound, which would be valuable for certain applications. numberanalytics.com

Synthetic StrategyPotential Advantages
C-H ActivationIncreased atom economy, reduced synthetic steps
Photoredox CatalysisMild reaction conditions, use of renewable energy
Flow ChemistryEnhanced safety, scalability, and process control
BiocatalysisHigh stereoselectivity, environmentally friendly

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique combination of a chloro substituent and a nitrile group on the isochroman scaffold suggests a rich and underexplored reactivity profile. Future research will likely focus on elucidating novel transformation pathways, including:

Cross-Coupling Reactions: The chloro group can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents at the 7-position.

Nitrile Group Transformations: The nitrile functionality is a versatile precursor to other functional groups such as amines, carboxylic acids, and amides, opening up avenues for the synthesis of diverse derivatives. jeeadv.ac.inlibretexts.org

Ring-Opening and Rearrangement Reactions: Exploration of conditions that induce ring-opening of the isochroman core or trigger skeletal rearrangements could lead to the discovery of novel molecular scaffolds.

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

Retrosynthetic Analysis: AI-powered tools can predict viable synthetic routes, including unconventional and previously unconsidered pathways. acs.orgnih.govcas.orgnih.gov

Reaction Optimization: ML algorithms can be used to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Prediction of Properties: AI models can predict the physicochemical and biological properties of novel derivatives of this compound, guiding the design of molecules with desired characteristics.

Development of Novel Advanced Applications in Chemical Research

While the specific applications of this compound are still emerging, its structural motifs suggest potential utility in several areas of chemical research:

Medicinal Chemistry: The isochroman core is present in some biologically active natural products. The chloro and nitrile groups can modulate pharmacokinetic properties and act as pharmacophores, making this compound a potential scaffold for drug discovery. nih.govnih.gov

Materials Science: The rigid isochroman backbone and the polar nitrile group could be exploited in the design of novel organic materials with interesting electronic or photophysical properties. numberanalytics.com

Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes or as ligands for specific protein targets.

Potential ApplicationKey Structural Features
Medicinal ChemistryIsochroman scaffold, chloro and nitrile groups for target interaction
Materials ScienceRigid backbone, polar functional groups
Chemical ProbesFunctional groups for conjugation and detection

Strategies for Enhanced Sustainability in Production and Application

Future research will undoubtedly emphasize the development of sustainable practices for the synthesis and use of this compound. numberanalytics.comnumberanalytics.comresearchgate.net Key strategies include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.comnumberanalytics.com

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Elucidation of Complex Intermolecular Interactions for Advanced Materials Design

A deeper understanding of the intermolecular interactions involving this compound is crucial for the rational design of advanced materials. The presence of the chlorine atom and the nitrile group allows for a range of non-covalent interactions:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases. This interaction can be exploited for crystal engineering and the self-assembly of supramolecular structures. nih.gov

Nitrile-π Interactions: The nitrile group can participate in interactions with aromatic rings, influencing the packing of molecules in the solid state.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, derivatives can be designed to incorporate such functionalities, enabling the formation of robust hydrogen-bonded networks. researchgate.net

A detailed study of these interactions through experimental techniques (e.g., X-ray crystallography) and computational modeling will be instrumental in designing materials with tailored properties.

Q & A

Advanced Research Question

  • Positive/Negative Controls : Include known inhibitors and solvent-only controls to validate assay conditions.
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to calculate IC50_{50}/EC50_{50} values.
  • Counter-Screens : Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) to rule out nonspecific effects.
  • Statistical Rigor : Apply ANOVA or t-tests with p < 0.05 thresholds, and report confidence intervals .

What strategies ensure accurate characterization of this compound’s thermal stability and degradation pathways?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition temperatures.
  • DSC : Detect phase transitions or exothermic/endothermic events.
  • GC-MS : Analyze volatile degradation products.
  • Accelerated Stability Studies : Expose samples to elevated temperatures/humidity and monitor changes via HPLC .

How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

  • Solvent Screening : Test polar/nonpolar solvent mixtures (e.g., DMSO/hexane) to optimize crystal growth.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Temperature Gradients : Slowly cool saturated solutions to promote ordered lattice formation.
  • Synchrotron Radiation : Use high-intensity X-rays for low-quality crystals .

What are the best practices for reporting contradictory biological activity data across independent studies?

Advanced Research Question

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables.
  • Open Data Sharing : Publish raw datasets in repositories like Zenodo for independent verification.
  • Mechanistic Studies : Use knockout models or isotopic labeling to confirm target engagement .

How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) aid in tracing metabolic pathways of this compound in vitro?

Advanced Research Question

  • Stable Isotope Tracing : Incubate labeled compounds with cell lysates and track isotopic incorporation via LC-MS.
  • Pathway Mapping : Use software like MetaboAnalyst to correlate labeled metabolites with known pathways.
  • Kinetic Modeling : Calculate flux rates to quantify metabolic turnover .

What analytical techniques are critical for confirming the purity of this compound in multi-step syntheses?

Basic Research Question

  • HPLC-PDA : Detect impurities at trace levels (<0.1%).
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.
  • Melting Point : A sharp range (<2°C) indicates high purity.
  • NMR Signal Integration : Ensure proton ratios match expected structures .

How should researchers handle discrepancies between computational predictions and experimental results in reaction mechanism studies?

Advanced Research Question

  • Re-examine Assumptions : Verify solvent models, basis sets, and transition state geometries in simulations.
  • Kinetic Isotope Effects (KIE) : Measure kH/kDk_H/k_D to validate proposed mechanisms.
  • In Situ Spectroscopy : Use techniques like FTIR or Raman to detect transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.